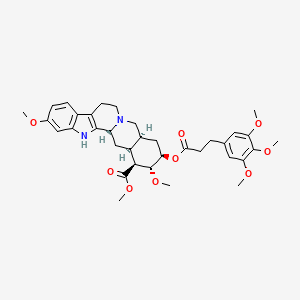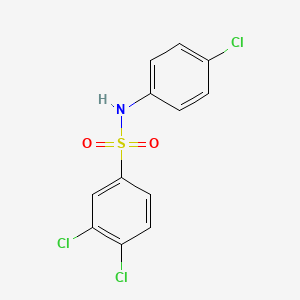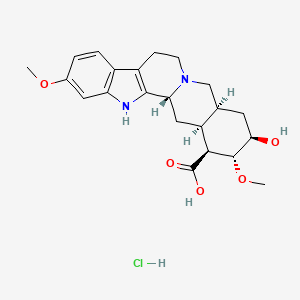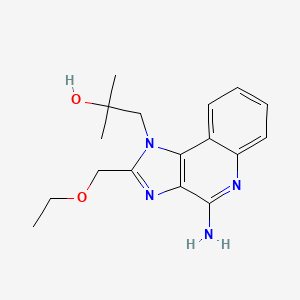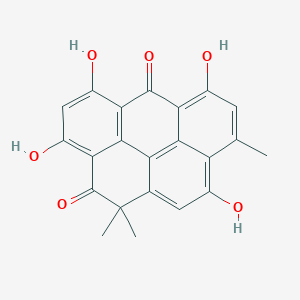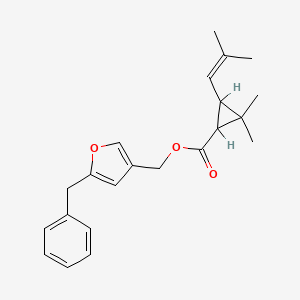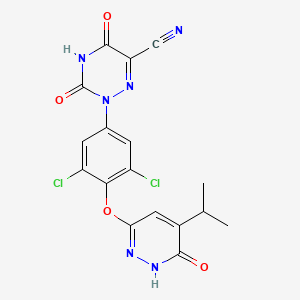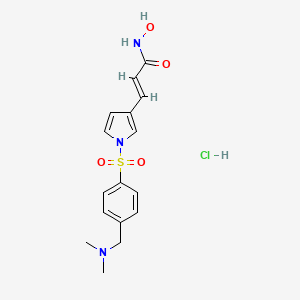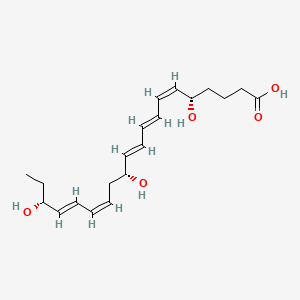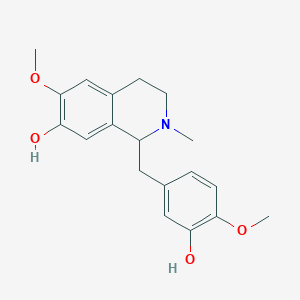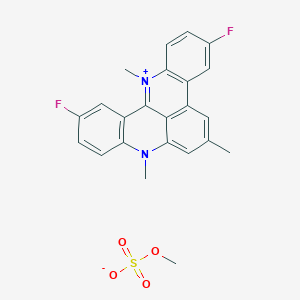
RHPS 4 methosulfate
Overview
Description
RHPS 4 methosulfate is a telomerase inhibitor . It inhibits the growth of medulloblastoma and glioblastoma cells in vitro . It induces telomere injury and apoptosis, and reduces growth in CG5 breast cancer cell xenografts in mice . It also sensitizes radiation-resistant glioblastoma cell lines to radiation .
Molecular Structure Analysis
The chemical name of RHPS 4 methosulfate is 3,11-Difluoro-6,8,13-trimethylquino[4,3,2-kl]acridinium methylsulfate . The molecular weight is 458.48 , and the molecular formula is C22H17F2N2.CH3O4S .Physical And Chemical Properties Analysis
The molecular weight of RHPS 4 methosulfate is 458.48 . Its chemical formula is C23H20F2N2O4S . It is soluble to 10 mM in water with gentle warming and to 20 mM in DMSO .Scientific Research Applications
Stabilizing Telomeric G-quadruplexes
RHPS4 has been found to shift the conformation ensemble equilibrium of Tel24 by preferentially stabilizing the (3 + 1) hybrid-2 conformation . This is significant because Telomeric G-quadruplexes have been a promising target for developing antitumor drugs with fewer side effects .
Antitumor Activity
RHPS4 has demonstrated antitumor activity in human melanoma xenografts . It inherently resists chemotherapy and exhibits anti-metastatic activity .
Binding to DNA G-quadruplex and Duplex DNA
RHPS4 has been shown to bind to human telomeric DNA G-quadruplex and duplex DNA . However, its preferential binding to DNA G-quadruplex over DNA duplex (about 10 fold) remains to be improved toward its clinical application .
Tumor Cell Growth Inhibition
The pentacyclic acridinium salt RHPS4 is one of the most interesting DNA G-quadruplex binding molecules due to its high efficacy in tumor cell growth inhibition both in in vitro models and in vivo against human tumor xenografts .
Drug Design
Studying the interaction mechanism among ligands and telomeric G-quadruplexes under crowded conditions is important for designing drugs that target telomeric G-quadruplexes . RHPS4’s interaction with these structures provides valuable insights for this purpose .
Improving Clinical Application
RHPS4’s preferential binding to DNA G-quadruplex over DNA duplex remains to be improved toward its clinical application . Research into this area could lead to the development of more effective treatments .
Mechanism of Action
Target of Action
RHPS4, also known as RHPS4 methosulfate or RHPS 4 methosulfate, is a potent binder to human telomeric DNA G-quadruplex . The primary targets of RHPS4 are the telomeric G-quadruplexes . These structures play a crucial role in mediating biological processes and have significant biological activity . They are often used as a target for screening antitumor and antiviral drugs .
Mode of Action
RHPS4 interacts with its targets by preferentially stabilizing a specific conformation of the telomeric G-quadruplex . In a study, the telomeric G-quadruplex Tel24 (TTAGGG)4 was found to fold into a conformational ensemble of parallel and (3 + 1) hybrid-2 conformations in solution with molecular crowding conditions created by PEG200 . RHPS4 preferentially stabilized the (3 + 1) hybrid-2 conformation and shifted the conformational ensemble equilibrium of Tel24 towards the hybrid conformation .
Biochemical Pathways
The biochemical pathways affected by RHPS4 involve the stabilization of the (3 + 1) hybrid-2 conformation of the telomeric G-quadruplex . This stabilization shifts the conformational ensemble equilibrium of Tel24 towards the hybrid conformation . This shift in equilibrium provides new insights into the conformation of telomere G-quadruplexes and their interactions with ligands in a physiological environment .
Pharmacokinetics
It’s known that rhps4 shows high efficacy in tumor cell growth inhibition
Result of Action
The molecular and cellular effects of RHPS4’s action involve the inhibition of tumor cell growth . RHPS4, as a telomerase inhibitor, has significant antitumor activity by targeting the telomeric G-quadruplex . It can inhibit tumor cell immortality by blocking telomerase-catalyzed telomere extension .
Action Environment
The action of RHPS4 is influenced by the intracellular environment, which is usually in a state of molecular crowding . Studying the interaction mechanism among ligands and telomeric G-quadruplexes under crowded conditions is important for designing drugs that target telomeric G-quadruplexes . In the presence of molecular crowding conditions created by PEG200, RHPS4 preferentially stabilized the (3 + 1) hybrid-2 conformation of the telomeric G-quadruplex .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,16-difluoro-8,11,20-trimethyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14(19),15,17-decaene;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N2.CH4O4S/c1-12-8-16-15-10-13(23)4-6-18(15)26(3)22-17-11-14(24)5-7-19(17)25(2)20(9-12)21(16)22;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWGYMXWYZBBGF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RHPS 4 methosulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




